molecular formula C21H17N5S2 B15281571 2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B15281571
M. Wt: 403.5 g/mol
InChI Key: HJEPUZUXCQXKHW-UHFFFAOYSA-N
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Description

2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with various electrophiles under reflux conditions . The quinoline moiety is then introduced through nucleophilic substitution reactions, often using quinoline derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline stands out due to its unique combination of a quinoline moiety with a triazolothiadiazole core. This structural feature enhances its ability to interact with multiple biological targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C21H17N5S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H17N5S2/c1-2-6-15(7-3-1)12-13-27-14-19-23-24-21-26(19)25-20(28-21)18-11-10-16-8-4-5-9-17(16)22-18/h1-11H,12-14H2

InChI Key

HJEPUZUXCQXKHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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